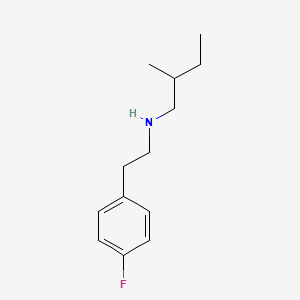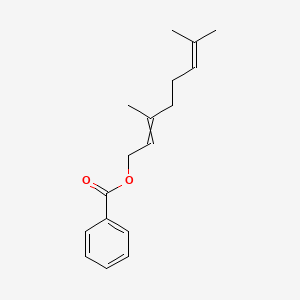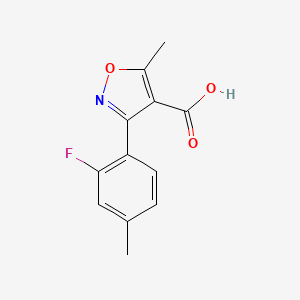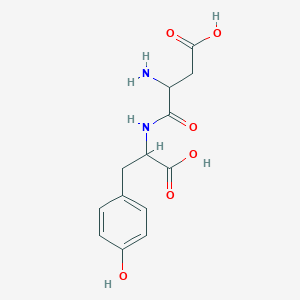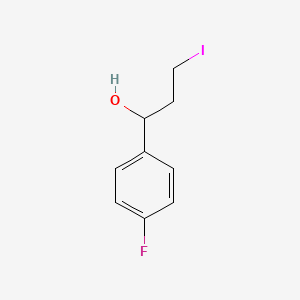
Ethyl2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound characterized by its thiazole ring and cyano group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-cyano-1,3-thiazol-4-yl as the core structure.
Reaction Steps:
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up to industrial levels, ensuring consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Types of Reactions:
Oxidation: Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based reagents.
Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.
Chemistry:
Synthetic Intermediate: Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate is used as an intermediate in the synthesis of more complex molecules.
Catalyst Development: It can be used in the development of catalysts for various chemical reactions.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to understand cellular processes.
Drug Development:
Medicine:
Pharmaceuticals: The compound may be used in the formulation of pharmaceuticals for treating various diseases.
Research: It is used in research to study the effects of thiazole derivatives on biological systems.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.
Material Science:
作用機序
The mechanism by which Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)acetate: This compound lacks the difluoro group present in Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate.
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)propionate: This compound has a different ester group compared to the difluoroacetate.
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)butyrate: This compound has a longer carbon chain in the ester group.
Uniqueness: Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate is unique due to the presence of the difluoro group, which can significantly alter its chemical and biological properties compared to similar compounds. This difluoro group can enhance the compound's reactivity and binding affinity to biological targets.
特性
分子式 |
C8H6F2N2O2S |
|---|---|
分子量 |
232.21 g/mol |
IUPAC名 |
ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H6F2N2O2S/c1-2-14-7(13)8(9,10)5-4-15-6(3-11)12-5/h4H,2H2,1H3 |
InChIキー |
GBEWRSOCXSUAAG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CSC(=N1)C#N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



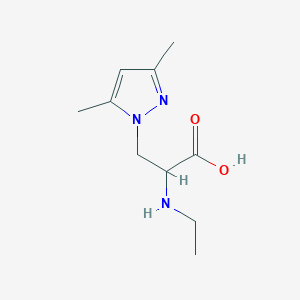
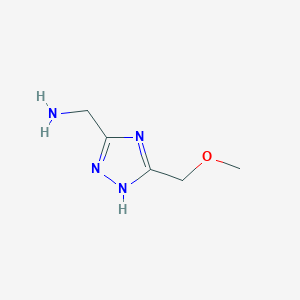
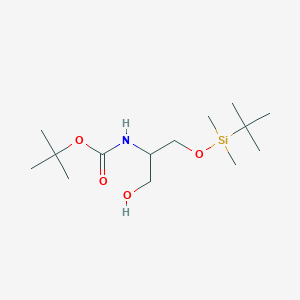
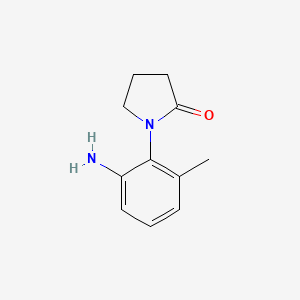
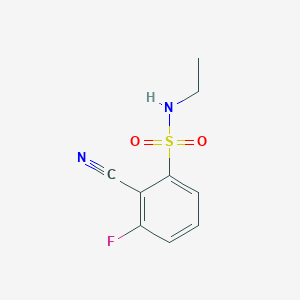
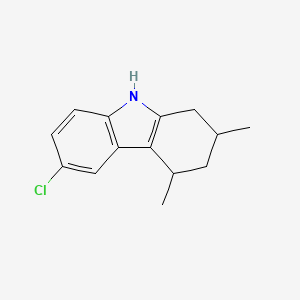

![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)
